3-Hexanol, 6-(N,N-dimethylamino)-4,4-diphenyl-5-methyl-, hydrochloride 3-Hexanol, 6-(N,N-dimethylamino)-4,4-diphenyl-5-methyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 63765-81-1
VCID: VC18445522
InChI: InChI=1S/C21H29NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H
SMILES: Array
Molecular Formula: C21H30ClNO
Molecular Weight: 347.9 g/mol

3-Hexanol, 6-(N,N-dimethylamino)-4,4-diphenyl-5-methyl-, hydrochloride

CAS No.: 63765-81-1

Cat. No.: VC18445522

Molecular Formula: C21H30ClNO

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

3-Hexanol, 6-(N,N-dimethylamino)-4,4-diphenyl-5-methyl-, hydrochloride - 63765-81-1

Specification

CAS No. 63765-81-1
Molecular Formula C21H30ClNO
Molecular Weight 347.9 g/mol
IUPAC Name 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol;hydrochloride
Standard InChI InChI=1S/C21H29NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H
Standard InChI Key SSBDRUWRKMHEKG-UHFFFAOYSA-N
Canonical SMILES CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)O.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, (4-hydroxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium chloride, reflects its intricate architecture. The hexanol chain is substituted at the 3-position with two phenyl groups, a methyl group at the 5-position, and a dimethylamino group at the 6-position, culminating in a hydrochloride salt. The molecular formula is C21_{21}H30_{30}ClNO, yielding a molecular weight of 347.9 g/mol. Its stereochemistry and functional group arrangement suggest potential interactions with neurotransmitter systems, particularly opioid receptors, though structural analogs like methadone exhibit more extensively documented activity .

Toxicological Profile

Acute Toxicity in Animal Models

Subcutaneous administration studies in mice revealed a median lethal dose (LD50_{50}) of 70 mg/kg . This value positions the compound as moderately toxic compared to opioids like morphine (LD50_{50}: 200–300 mg/kg in mice) but less potent than synthetic analogs such as fentanyl. Variability in toxicity across species remains understudied, though interspecies differences in metabolic pathways likely influence outcomes.

Mechanisms of Toxicity

While detailed mechanistic studies are sparse, the dimethylamino group may facilitate binding to central nervous system receptors, potentially disrupting neurotransmitter release. Similar compounds exhibit dose-dependent respiratory depression and bradycardia, suggesting shared pathways .

Comparative Analysis with Structural Analogs

The table below contrasts key attributes of 6-dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride with related compounds:

CompoundMolecular FormulaLD50_{50} (Mouse SC, mg/kg)Primary Application
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol HClC21_{21}H30_{30}ClNO70 Research (Potential Analgesic)
Methadone HClC21_{21}H27_{27}NO95–150Opioid Dependence
Dextromethorphan HBrC18_{18}H25_{25}NO350Antitussive
Buprenorphine HClC21_{21}H29_{29}NO4_4240Chronic Pain Management

This comparison underscores the compound’s intermediate toxicity and unexplored therapeutic niche.

Future Research Directions

Elucidating Receptor Interactions

Radioligand binding assays could identify affinity for opioid, NMDA, or serotonin receptors, informing mechanistic studies.

Chronic Toxicity Assessments

Long-term exposure studies in rodent models are critical to evaluating hepatotoxicity, neurotoxicity, and dependency risks.

Synthetic Optimization

Modifying the phenyl or dimethylamino groups may enhance selectivity or reduce off-target effects, a strategy employed in developing buprenorphine from thebaine derivatives.

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